molecular formula C15H13ClF2N2O3 B11953155 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B11953155
M. Wt: 342.72 g/mol
InChI Key: HSIKBTQKQSGEEO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at the chloro or fluoro positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3,5-difluorophenyl)urea

Uniqueness

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific positioning of the chloro, methoxy, and fluoro groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C15H13ClF2N2O3

Molecular Weight

342.72 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C15H13ClF2N2O3/c1-22-13-7-14(23-2)12(6-9(13)16)20-15(21)19-11-5-8(17)3-4-10(11)18/h3-7H,1-2H3,(H2,19,20,21)

InChI Key

HSIKBTQKQSGEEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)F)F)Cl)OC

Origin of Product

United States

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